- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
Número CAS:92235-39-7
MF:C10H18N2O3
Megavatios:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26
N-Boc L-Orinithine Lactam Propiedades químicas y físicas
Nombre e identificación
-
- (S)-3-(Boc-amino)-2-piperidone
- (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
- N-Boc L-Orinithine Lactam
- (S)-3-Boc-amino-2-piperidone
- (S)-3-Boc-aminopiperidin-2-one
- (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
- tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- 3-tert-Butyloxycarbonylamino-2-piperidone
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- t-Boc-amino-2-piperidone
- (3S)-2-Oxo-3-(Boc-amino)piperidine
- 3-t-Butyloxycarbonyl-amino-2-piperidone
- PubCh
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
- tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
- MFCD08166304
- SCHEMBL2462209
- Q-103079
- EN300-1693201
- DTXSID10238933
- TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
- (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
- 92235-39-7
- SSBSATYPIISWFD-ZETCQYMHSA-N
- DTXCID60161424
- AKOS015918079
- AC-29437
- GS-6339
- CS-B1207
- (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
- VT1456
- tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
- tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
- A19575
-
- MDL: MFCD08166304
- Renchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
- Clave inchi: SSBSATYPIISWFD-ZETCQYMHSA-N
- Sonrisas: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 214.13200
- Masa isotópica única: 214.13174244g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 258
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 67.4
- Xlogp3: 0.8
Propiedades experimentales
- Punto de ebullición: 405.6°C at 760 mmHg
- Punto de inflamación: 199.1℃
- PSA: 67.43000
- Logp: 1.50940
N-Boc L-Orinithine Lactam Datos Aduaneros
- Código HS:2933790090
- Datos Aduaneros:
中国海关编码:
2933790090概述:
2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
N-Boc L-Orinithine Lactam PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093218-250mg |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 093218-10g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 10g |
£160.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-250mg |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 250mg |
¥72.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 1g |
¥198.90 | 2023-09-01 | |
| Alichem | A129004340-10g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 10g |
$245.00 | 2023-08-31 | |
| Alichem | A129004340-25g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 25g |
$545.00 | 2023-08-31 | |
| Alichem | A129004340-100g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 100g |
$1343.30 | 2023-08-31 | |
| TRC | B658930-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 1g |
$ 160.00 | 2022-06-07 | ||
| TRC | B658930-10g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 10g |
$ 1270.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72570-1g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 1g |
¥216.0 | 2021-09-04 |
N-Boc L-Orinithine Lactam Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic, Letters in Drug Design & Discovery, 2023, 20(2), 225-231
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
Referencia
- Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2, Journal of Medicinal Chemistry, 1988, 31(7), 1430-6
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Referencia
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
Referencia
- Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
Referencia
- Asymmetric synthesis of (3S,9S)-ciliatamide C, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referencia
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin, Journal of Organic Chemistry, 1986, 51(26), 5486-9
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diphenylsilane , 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Acetonitrile ; 42 h, 80 °C
Referencia
- Diphenylsilane as a coupling reagent for amide bond formation, Green Chemistry, 2017, 19(21), 5060-5064
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ; 15 h, 80 °C
Referencia
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, Journal of Organic Chemistry, 2013, 78(9), 4512-4523
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
Referencia
- A flexible approach for the synthesis of selectively labelled L-arginine, Tetrahedron Letters, 2004, 45(29), 5739-5741
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Referencia
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, reflux
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
Referencia
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Alumina Solvents: Toluene ; reflux
1.2 -
1.2 -
Referencia
- Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Solvents: Methanol ; 18 h, rt
1.2 Solvents: Methanol ; 18 h, rt
Referencia
- Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders, World Intellectual Property Organization, , ,
N-Boc L-Orinithine Lactam Raw materials
- (2S)-2,5-diaminopentanoic acid
- Di-tert-butyl dicarbonate
- L-Norvaline, 5-azido-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- (s)-3-Aminopiperidin-2-one
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate
- Nα-Boc-L-Ornithine
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
- Boc-Orn(Cbz)-OMe
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
N-Boc L-Orinithine Lactam Preparation Products
N-Boc L-Orinithine Lactam Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Número de pedido:A19575
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:01
Precio ($):253.0
Correo electrónico:sales@amadischem.com
N-Boc L-Orinithine Lactam Literatura relevante
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
92235-39-7 (N-Boc L-Orinithine Lactam) Productos relacionados
- 221874-51-7(tert-butyl N-(3R)-2-oxopiperidin-3-ylcarbamate)
- 76944-95-1(tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate)
- 99780-98-0(tert-butyl N-(2-oxopiperidin-3-yl)carbamate)
- 139178-66-8(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-, 1,1-dimethylethyl ester, (R)- (9CI))
- 31140-42-8(tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 139178-67-9(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-,1,1-dimethylethyl ester, (S)-)
- 85574-35-2(Carbamicacid, [3-methyl-1-[(propylamino)carbonyl]butyl]-, 1,1-dimethylethyl ester, (S)-(9CI))
- 89226-19-7(Glycinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-)
- 106691-72-9(tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Pureza:99%
Cantidad:25g
Precio ($):253.0